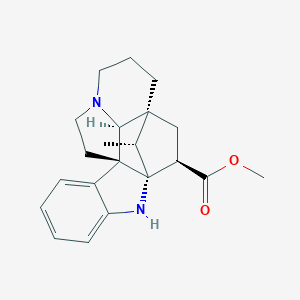
Dihydrovindolinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrovindolinine is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dihydrovindolinine is a compound of significant interest in various scientific research applications, particularly within the fields of medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise as a lead compound in the development of anti-cancer agents. Its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines has been documented.
Case Study: Anticancer Activity
- Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cells.
- Mechanism : The study suggested that this compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex alkaloids. Its unique structure allows for various modifications that can lead to novel compounds with enhanced biological activity.
Synthesis Table
Pharmacological Studies
The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects. Research indicates that it may modulate various signaling pathways involved in inflammation.
Pharmacological Insights
- Study : A pharmacological evaluation demonstrated that this compound reduced inflammation in animal models.
- Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Potential Applications in Drug Delivery
Recent advancements suggest that this compound can be incorporated into nanocarriers for targeted drug delivery systems. This approach enhances the bioavailability and reduces side effects associated with conventional chemotherapy.
Case Study: Nanocarrier Development
- Study : Researchers developed a liposomal formulation containing this compound.
- Findings : The liposomal formulation showed improved pharmacokinetics and targeted delivery to tumor sites compared to free this compound.
Propiedades
Número CAS |
17172-16-6 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
Clave InChI |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES isomérico |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES canónico |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















